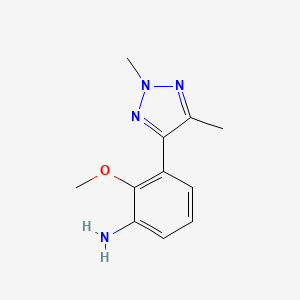
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-YL)-2-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine is an organic compound that features a triazole ring attached to a methoxybenzenamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Triazole Ring to the Benzene Ring: This step involves the substitution reaction where the triazole ring is introduced to the benzene ring, often using a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are often employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
Mécanisme D'action
The mechanism of action of 3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine involves its interaction with specific molecular targets and pathways. The triazole ring and methoxybenzenamine structure allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-hydroxybenzenamine: Similar structure but with a hydroxy group instead of a methoxy group.
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-chlorobenzenamine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for certain applications.
Propriétés
Formule moléculaire |
C11H14N4O |
|---|---|
Poids moléculaire |
218.26 g/mol |
Nom IUPAC |
3-(2,5-dimethyltriazol-4-yl)-2-methoxyaniline |
InChI |
InChI=1S/C11H14N4O/c1-7-10(14-15(2)13-7)8-5-4-6-9(12)11(8)16-3/h4-6H,12H2,1-3H3 |
Clé InChI |
SJIBPCJOKYAYHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(N=C1C2=C(C(=CC=C2)N)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















